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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of squalene from microbial

fermentation broths, with a primary focus on the yeast Saccharomyces cerevisiae. The

methodologies outlined are based on established solvent-based and supercritical fluid

extraction techniques. Quantitative data from various studies are summarized for comparative

analysis.

Introduction
Squalene, a triterpenoid hydrocarbon, is a valuable bioactive compound with significant

applications in the pharmaceutical, cosmetic, and nutraceutical industries.[1][2][3] Traditionally

sourced from shark liver oil, microbial fermentation has emerged as a sustainable and

controlled alternative for squalene production.[1][4] Genetically engineered microorganisms,

particularly Saccharomyces cerevisiae, have been developed to produce high titers of

squalene. The efficient extraction of squalene from the fermentation broth is a critical step in

the overall production process. This document details various protocols for squalene extraction

and purification.

Squalene Biosynthesis in Saccharomyces cerevisiae
In Saccharomyces cerevisiae, squalene is an intermediate in the ergosterol biosynthesis

pathway, also known as the mevalonate (MVA) pathway. Understanding this pathway is crucial

for developing strategies to enhance squalene accumulation. Metabolic engineering efforts
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often focus on overexpressing key enzymes like truncated HMG-CoA reductase (tHmg1) and

down-regulating enzymes downstream of squalene, such as squalene epoxidase (ERG1).
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Mevalonate pathway for squalene biosynthesis in S. cerevisiae.

Experimental Protocols
This section provides detailed step-by-step protocols for the most common methods of

squalene extraction from yeast fermentation broth.

Protocol 1: Alcohol/KOH Saponification followed by
Hexane Extraction
This is a widely used method for its effectiveness in cell lysis and squalene recovery. The use

of methanol has been shown to provide better squalene recovery compared to ethanol.

Materials:

Yeast cell pellet

Methanol or Ethanol
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Potassium Hydroxide (KOH) solution (60% w/v)

n-Hexane

Anhydrous Sodium Sulfate

Centrifuge tubes (50 mL)

Vortex mixer

Water bath or heating block

Rotary evaporator

Procedure:

Cell Harvesting: Centrifuge the fermentation broth to pellet the yeast cells. Discard the

supernatant.

Saponification:

To the cell pellet, add a solution of 60% KOH and methanol. For example, for a specific

dry cell weight, a defined volume of 40% KOH and 100% alcohol can be used.

Incubate the mixture in a water bath at a controlled temperature (e.g., 80°C) for 1-2 hours

with intermittent vortexing. This step lyses the cells and saponifies lipids.

Solvent Extraction:

Cool the mixture to room temperature.

Add an equal volume of n-hexane to the tube and vortex vigorously for 5-10 minutes to

extract the squalene into the organic phase.

Centrifuge at 3000 x g for 10 minutes to separate the phases.

Collection and Drying:

Carefully collect the upper hexane layer containing the squalene.
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Repeat the extraction step with a fresh portion of n-hexane to maximize recovery.

Combine the hexane extracts and dry over anhydrous sodium sulfate to remove any

residual water.

Solvent Evaporation:

Filter or decant the hexane extract to remove the sodium sulfate.

Evaporate the hexane using a rotary evaporator or under a gentle stream of nitrogen to

obtain the crude squalene extract.

Quantification: Analyze the squalene content using methods such as Gas Chromatography

(GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chloroform/Methanol Extraction
This method is effective for the extraction of total lipids, including squalene, from microbial

biomass.

Materials:

Yeast cell pellet

Chloroform

Methanol

Deionized water

Centrifuge tubes (50 mL)

Vortex mixer

Rotary evaporator

Procedure:

Cell Harvesting: Harvest the yeast cells from the fermentation broth by centrifugation.
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Cell Lysis and Extraction:

Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

Disrupt the cells using sonication or homogenization for efficient extraction.

Phase Separation:

Add deionized water to the mixture to induce phase separation. A typical ratio is 1:1:0.8 of

chloroform:methanol:water.

Vortex the mixture thoroughly and then centrifuge to separate the phases.

Collection of Organic Phase:

The lower chloroform phase contains the lipids, including squalene. Carefully collect this

layer.

Solvent Evaporation:

Evaporate the chloroform using a rotary evaporator at a temperature of around 45°C to

obtain the lipid extract containing squalene.

Purification and Quantification: The crude extract can be further purified by chromatography.

Quantify the squalene content using GC or HPLC.

Protocol 3: Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green and highly selective method for extracting

squalene. It avoids the use of organic solvents and yields a high-purity product.

Materials and Equipment:

Lyophilized (freeze-dried) yeast biomass

Supercritical Fluid Extractor

High-purity CO₂
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Procedure:

Biomass Preparation: Harvest and lyophilize the yeast cells. Lyophilization has been shown

to significantly increase the squalene yield from SFE.

SFE System Setup:

Load the lyophilized yeast biomass into the extraction vessel of the SFE system.

Set the desired extraction parameters. Optimal conditions for squalene extraction have

been reported at a temperature of 60°C and a pressure of 250-255 bar, with a constant

CO₂ flow rate of 0.2 L/min.

Extraction:

Pump supercritical CO₂ through the extraction vessel. The squalene will dissolve in the

supercritical fluid.

Collection:

The CO₂-squalene mixture flows to a separator where the pressure is reduced, causing

the CO₂ to return to a gaseous state and the squalene to precipitate.

Collect the extracted squalene.

Quantification: Analyze the purity and quantity of the extracted squalene using appropriate

analytical techniques.

Data Presentation: Comparison of Extraction
Methods
The choice of extraction method can significantly impact the yield and purity of the recovered

squalene. The following table summarizes quantitative data from various studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction
Method

Microbial
Source

Key
Parameters

Squalene Yield Reference

Methanol/KOH

with Hexane

Saccharomyces

cerevisiae
-

Better recovery

than

Ethanol/KOH

Homogenization-

based

Saccharomyces

cerevisiae
-

3.5 to 16-fold

higher than

conventional

methods

Supercritical CO₂
Torulaspora

delbrueckii

60°C, 250-255

bar, 0.2 L/min

CO₂

11.12 µg/g dry

weight

Supercritical CO₂

with

Lyophilization

Torulaspora

delbrueckii

60°C, 250-255

bar, 0.2 L/min

CO₂

430.52 µg/g dry

weight

Solvent

Extraction

Saccharomyces

cerevisiae

Chloroform/Meth

anol (2:1)

41.16 µg/g dry

weight

Solvent

Extraction

Torulaspora

delbrueckii

Chloroform/Meth

anol (2:1)

237.25 µg/g dry

weight

Experimental Workflow Diagram
The following diagram illustrates a general workflow for squalene extraction from microbial

fermentation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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